tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
tert-Butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a diazabicycloheptane core. Its distinct configuration makes it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl carbamate and a suitable diazabicycloheptane precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Scientific Research Applications
tert-Butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with potential biological activity.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is employed in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl (1S,4S)-5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
tert-Butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is unique due to the presence of the hydroxy group at the 7-position, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C10H18N2O3 |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-6-8(13)7(12)4-11-6/h6-8,11,13H,4-5H2,1-3H3/t6-,7-,8?/m0/s1 |
InChI Key |
BETGJOXYTQTEPO-WPZUCAASSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C([C@@H]1CN2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1CN2)O |
Origin of Product |
United States |
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